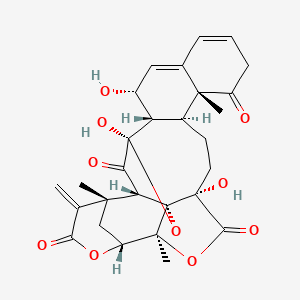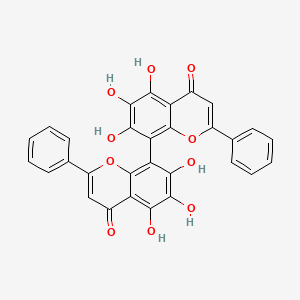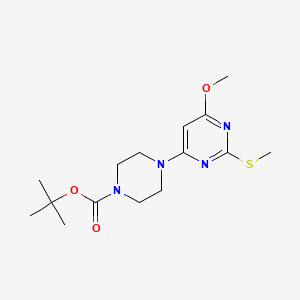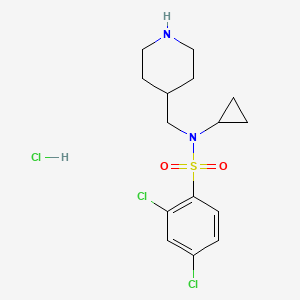
Isophysalin A
Descripción general
Descripción
Isophysalin A is a physalin with alpha and beta unsaturated ketone components . It binds to GSH and targets multiple cysteine residues on IKKβ . Isophysalin A also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production, showing anti-inflammatory activity .
Molecular Structure Analysis
Isophysalin A has a complex structure with a molecular formula of C28H30O10 . It is a physalin with alpha and beta unsaturated ketone components .Chemical Reactions Analysis
Isophysalin A binds to GSH and targets multiple cysteine residues on IKKβ . It also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production .Physical And Chemical Properties Analysis
Isophysalin A is a complex compound with a molecular formula of C28H30O10 . It appears as an orange-yellow crystalline solid . It is soluble in common organic solvents such as ethanol, dichloromethane, and ether .Aplicaciones Científicas De Investigación
Inhibition of Breast Cancer Stem Cells
Isophysalin A has been found to inhibit the stemness of breast cancer cells, potentially through the Stat3 and IL-6 signaling pathways. This was demonstrated in a study where isophysalin A reduced cell proliferation, colony formation, cell migration, cancer stem cell (CSC) formation, and mammosphere proliferation in breast cancer stem cells (BCSCs). It also increased BCSC apoptosis and decreased the subpopulation of CD44^high/CD24^low cells. The study suggests isophysalin A as a potential natural inhibitor of BCSCs (Ko, Choi, Kim, & Lee, 2023).
Pharmacokinetics and Stability Studies
A study on the pharmacokinetics and stability of physalins, including isophysalin A, highlighted the importance of understanding their behavior in biological systems. This research developed a method for the simultaneous quantification of six physalins, including isophysalin A, in rat plasma and intestinal bacteria. The study provides insights into the absorption and transformation of these compounds in living organisms, which is crucial for their potential therapeutic applications (Zheng et al., 2018).
Antileishmanial Activity
Isophysalin A, along with other physalins, was identified in a study focusing on Physalis minima. These compounds exhibited significant in vitro leishmanicidal activities against promastigotes of Leishmania major, indicating the potential of isophysalin A in treating parasitic infections (Choudhary et al., 2005).
Chemopreventive Potential
Research on the constituents of Physalis minima, including isophysalin A, highlighted their potential as chemopreventive agents. This study demonstrated the quinone reductase (QR) inducing activity of isophysalin A, suggesting its role in the body's defense against carcinogens. Isophysalin A was identified as a significant QR inducing agent, indicating its possible use in cancer prevention (Men et al., 2016).
Role in Inflammation and Immune Response
Isophysalin A was also studied for its effects on inflammation and immune responses. It has been shown to possess properties that modify key cellular processes, such as the regulation of signaling pathways. This includes the potential to act as Michael reaction acceptors, which could have implications for anti-inflammatory therapies (Ji et al., 2012).
Mecanismo De Acción
Isophysalin A acts as a potent cancer stem cell inhibitor . It inhibits cell proliferation, colony formation, cell migration, CSC formation, and mammosphere proliferation and increases BCSC apoptosis . It also reduces the DNA binding of Stat3 and the total and nuclear protein expression levels of Stat3 and phosphorylated Stat3 .
Safety and Hazards
Propiedades
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVUYYDSXFEJW-HFEQLSJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@]5(C(=O)O3)O)[C@]7(C(=O)CC=CC7=C[C@H]6O)C)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3027631.png)
![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)
![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)



![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)

